2,6-DI-O-Carboxymethyl-D-glucose

Vue d'ensemble

Description

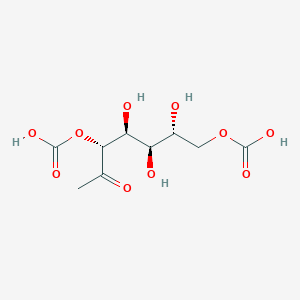

2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity with the molecular formula C10H16O10 and a molecular weight of 296.23 g/mol . This compound is a derivative of glucose, where carboxymethyl groups are attached to the 2nd and 6th positions of the glucose molecule. It is a colorless syrup that is soluble in solvents like DMSO, water, and methanol .

Mécanisme D'action

Mode of Action

It is known to be a complex chemical entity that plays an indispensable role in the process of bioconjugate preparation .

Result of Action

2,6-DI-O-Carboxymethyl-D-glucose is known to be used in nanoparticle surface modification substrates, which leads to improved stability and enhanced biocompatibility . It also facilitates drug delivery systems while proficiently crossing through cell membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of glucose. This process can be achieved through the reaction of glucose with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective carboxymethylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through techniques such as crystallization or chromatography to obtain the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxymethyl groups back to hydroxymethyl groups.

Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in hydroxymethyl derivatives.

Applications De Recherche Scientifique

2,6-DI-O-Carboxymethyl-D-glucose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-DI-O-Carboxymethyl-D-glucose: Similar in structure but with carboxymethyl groups at the 2nd and 3rd positions.

2,6-DI-O-Carboxymethyl-D-mannose: A mannose derivative with carboxymethyl groups at the 2nd and 6th positions.

Uniqueness

2,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance the stability and biocompatibility of nanoparticles makes it particularly valuable in drug delivery and bioconjugate applications.

Activité Biologique

2,6-Di-O-Carboxymethyl-D-glucose (2,6-Di-O-CM-D-glucose) is a modified derivative of D-glucose that has garnered attention for its potential biological activities and applications in pharmaceutical and biochemical research. The introduction of carboxymethyl groups at the 2 and 6 positions of the glucose molecule enhances its solubility, reactivity, and ability to interact with various biomolecules. This article explores the biological activity of 2,6-Di-O-CM-D-glucose, including its antioxidant properties, interactions with proteins, and implications for drug delivery systems.

Structural Characteristics

The molecular structure of 2,6-Di-O-CM-D-glucose can be described as follows:

- Chemical Formula : C₉H₁₄O₁₀

- Molecular Weight : 246.20 g/mol

- Functional Groups : Two carboxymethyl groups (-CH₂COOH) attached to the glucose backbone.

This modification not only alters the physicochemical properties but also opens avenues for various applications in biochemical research and synthetic chemistry .

Antioxidant Properties

One of the notable biological activities of 2,6-Di-O-CM-D-glucose is its antioxidant capacity. Research indicates that compounds with carboxymethyl groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as diabetes and cardiovascular disorders .

Interaction with Proteins

2,6-Di-O-CM-D-glucose has been shown to interact with various proteins, influencing their structure and function. The carboxymethyl groups allow for conjugation with biomolecules, facilitating the study of carbohydrate-protein interactions essential for many biological processes . For instance:

- Bioconjugation : The compound serves as a building block for bioconjugates, which are formed by linking biological molecules (e.g., proteins) with synthetic moieties (e.g., drugs). This capability is crucial for developing targeted drug delivery systems and therapeutic agents .

Modulation of Cellular Processes

The compound affects cellular processes by modulating signaling pathways and gene expression. It has been observed to influence:

- Cell Signaling : Interactions with key signaling molecules can alter cellular responses to external stimuli.

- Gene Expression : Changes in gene expression related to metabolic processes have been documented, suggesting a role in regulating cellular metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,6-Di-O-CM-D-glucose:

-

Antioxidant Activity Study :

- A study evaluated the antioxidant effects of 2,6-Di-O-CM-D-glucose using various assays (DPPH, ABTS) to measure free radical scavenging activity.

- Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Bioconjugate Development :

- Research demonstrated successful bioconjugation of 2,6-Di-O-CM-D-glucose with therapeutic agents.

- The resulting conjugates exhibited enhanced solubility and bioavailability in vivo.

-

Cellular Metabolism Regulation :

- An investigation into the effects on insulin-secreting cells showed that 2,6-Di-O-CM-D-glucose modulated insulin release through alterations in metabolic pathways.

Applications in Drug Delivery

The unique properties of 2,6-Di-O-CM-D-glucose make it a promising candidate for drug delivery systems:

Propriétés

IUPAC Name |

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLLDQYDOZMJC-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.